4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Description

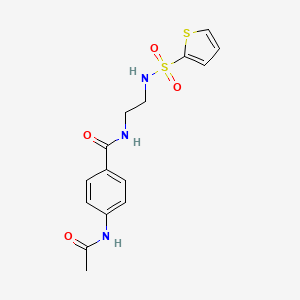

4-Acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a synthetic benzamide derivative characterized by:

- A benzamide core substituted with an acetamido group at the para position.

- A thiophene-2-sulfonamidoethyl side chain linked to the benzamide nitrogen.

This structure combines aromatic, sulfonamide, and amide functionalities, making it relevant for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .

Properties

IUPAC Name |

4-acetamido-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-11(19)18-13-6-4-12(5-7-13)15(20)16-8-9-17-24(21,22)14-3-2-10-23-14/h2-7,10,17H,8-9H2,1H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJBOVUOILMOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of aniline derivatives followed by sulfonation and thiophene ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can act as a probe for studying biological processes involving sulfonamides and thiophenes.

Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity and cellular processes .

Comparison with Similar Compounds

Benzothiazole Derivatives with Sulfonamide Groups

- 2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (24): Structure: Benzothiazole core with acetamido and carboxamide groups; phenylsulfonamido substituent. Synthesis: Yield of 35% via EEDQ-mediated coupling in DMF .

2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) :

Benzamide Derivatives with Aromatic Side Chains

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) :

Indole-Substituted Benzamides

Thiophene-Containing Analogues

Diethylaminoethyl-Substituted Benzamides

- N-Acetylprocainamide (4-Acetamido-N-(2-diethylaminoethyl)benzamide): Structure: Diethylaminoethyl side chain instead of sulfonamidoethyl. Pharmacology: Approved antiarrhythmic drug; the diethylamino group increases basicity and plasma protein binding .

Comparative Analysis Table

Key Findings

Structural Impact on Bioactivity :

- Thiophene sulfonamide derivatives (e.g., target compound) may exhibit unique selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to phenyl or indole analogues .

- Indole-substituted benzamides (e.g., TG7-117) show promise in receptor antagonism due to enhanced aromatic interactions .

Synthetic Challenges :

- Thiazole- and thiophene-containing compounds (e.g., 28) often have lower yields (20–35%) compared to phenyl analogues, likely due to steric or electronic factors .

Physicochemical Properties: Sulfonamide groups increase polarity and solubility, whereas diethylaminoethyl groups (e.g., N-acetylprocainamide) enhance basicity and membrane permeability .

Biological Activity

4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The primary mechanism of action for this compound involves its role as a selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2) . This inhibition leads to increased histone acetylation, which can affect gene expression, cell cycle regulation, apoptosis, and differentiation pathways. The compound's structural characteristics allow it to interact effectively with these targets, promoting various biochemical responses .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. It is soluble in DMSO and in mixtures with saline, indicating potential for effective bioavailability in vivo. This solubility is critical for its application in both laboratory research and potential therapeutic contexts .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation through its HDAC inhibitory effects.

- Anti-inflammatory Properties : By modulating gene expression involved in inflammatory pathways, the compound may exhibit anti-inflammatory effects.

- Potential Antimicrobial Effects : Preliminary studies indicate that derivatives of benzamide compounds can possess antimicrobial properties, which may extend to this compound as well .

Data Table: Biological Activity Summary

Case Study 1: Antitumor Efficacy

In a study examining the effects of various HDAC inhibitors on cancer cell lines, this compound was tested against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound. In vitro experiments showed that treatment with the compound reduced the expression levels of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for its anti-inflammatory effects.

Q & A

Basic Research Question

- NMR : H and C NMR confirm the acetamido (-NHCOCH) and sulfonamide (-SONH-) linkages. Aromatic protons in the benzamide (δ 7.2–8.1 ppm) and thiophene (δ 6.8–7.5 ppm) regions are diagnostic .

- IR : Stretching bands for amide I (1650–1680 cm) and sulfonamide (1150–1350 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 405.08) .

Advanced : Quantum chemical calculations (DFT) predict electronic properties and reactive sites. QSPR models correlate structural features (e.g., thiophene electronegativity) with solubility or stability .

How can researchers resolve contradictions in reported biological activity data for sulfonamide-benzamide hybrids?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Solubility Limitations : Poor aqueous solubility (common in sulfonamides) reduces bioavailability. Use co-solvents (DMSO/PEG) or nanoformulation to enhance delivery .

- Metabolic Stability : The trifluoromethyl group in analogs (e.g., ) improves metabolic resistance. Evaluate hepatic microsome stability for lead optimization .

What strategies are effective for designing analogs with enhanced target selectivity?

Advanced Research Question

- Scaffold Hopping : Replace thiophene with pyridine or triazine rings to modulate electronic properties.

- Linker Modification : Shorten the ethyl spacer to reduce conformational flexibility, potentially improving kinase inhibition .

- Molecular Docking : Screen against target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize analogs with hydrogen bonds to catalytic zinc ions .

How should researchers validate the compound’s mechanism of action in enzymatic assays?

Basic Research Question

- Enzyme Inhibition Assays : Use fluorometric assays (e.g., CA IX inhibition) with 4-nitrophenyl acetate as substrate. Calculate IC values and compare to acetazolamide controls .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Negative Controls : Include sulfanilamide derivatives lacking the acetamido group to isolate functional group contributions .

What are the best practices for stability studies under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis at low pH .

- Thermal Stability : Use DSC/TGA to assess decomposition temperatures. Store lyophilized samples at -20°C to prevent hygroscopic degradation .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

How can computational models predict ADMET properties early in development?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM estimate logP (target: 2–3 for CNS penetration), CYP450 inhibition, and Ames toxicity.

- Blood-Brain Barrier (BBB) Penetration : Molecular weight <450 Da and polar surface area <90 Å are favorable .

- Toxicophores : The thiophene ring may pose hepatotoxicity risks; substitute with furan or assess in vitro hepatocyte models .

What experimental controls are essential in SAR studies of this compound?

Basic Research Question

- Positive Controls : Use known inhibitors (e.g., acetazolamide for CA IX) to benchmark activity.

- Scaffold Controls : Synthesize fragments (e.g., benzamide alone) to isolate contributions of the sulfonamide-thiophene moiety.

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

How can crystallography resolve structural ambiguities in polymorphic forms?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., S–N in sulfonamide) to confirm tautomeric forms.

- Powder XRD : Identify polymorphs by comparing experimental vs. simulated patterns (Mercury software).

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonds between acetamido and sulfonamide groups) .

What statistical methods are robust for analyzing dose-response data in preclinical studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.